2-Piperazin-1-yl-pyridin-3-ol hydrochloride
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Overview
Description
2-Piperazin-1-yl-pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of piperazine and pyridine, which are both significant in medicinal chemistry due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-pyridin-3-ol hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step procedures that include cyclization, protection, and deprotection steps. The use of activated carbon and toluene extraction are common in the purification process .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-pyridin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Piperazin-1-yl-pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its activity on neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-pyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on dopamine and serotonin receptors, making it a potential candidate for the development of antipsychotic drugs. The compound’s structure allows it to bind to these receptors and modulate their activity, which can influence neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various chemical reactions.
2-(Piperazin-1-yl)ethan-1-ol: Used in the synthesis of complex molecules.
Uniqueness
2-Piperazin-1-yl-pyridin-3-ol hydrochloride is unique due to its specific structure, which combines the properties of both piperazine and pyridine. This combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
1185318-39-1 |
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Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-piperazin-1-ylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10,13H,4-7H2;1H |
InChI Key |
LOBIURKSGYLTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)O.Cl |
Origin of Product |
United States |
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